REACTION_CXSMILES
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[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]CC)=O.[CH3:13][C:14]([N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)([CH3:17])[CH2:15][NH2:16]>>[CH3:17][C:14]([N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)([CH3:13])[CH2:15][NH:16][C:8](=[O:10])[CH2:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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O=C1N(CCC1)CC(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN)(C)N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(CNC(CN1C(CCC1)=O)=O)(C)N1CCCCC1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |